molecular formula C8H15BrNOS+ B12815560 2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide

2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide

Cat. No.: B12815560
M. Wt: 253.18 g/mol
InChI Key: BDQRQMLWZJQQKS-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of 2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide typically involves the reaction of 5-(2-Hydroxyethyl)-4-methylthiazole with bromoethane. The reaction is carried out in a suitable solvent, such as ethyl acetate, under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive towards different biochemical pathways. The compound can activate or inhibit enzymes, receptors, and other molecular targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(3-Ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide include:

Properties

Molecular Formula

C8H15BrNOS+

Molecular Weight

253.18 g/mol

IUPAC Name

2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;hydrobromide

InChI

InChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1;

InChI Key

BDQRQMLWZJQQKS-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CSC(=C1C)CCO.Br

Origin of Product

United States

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